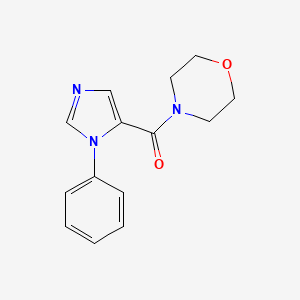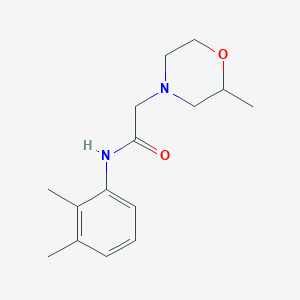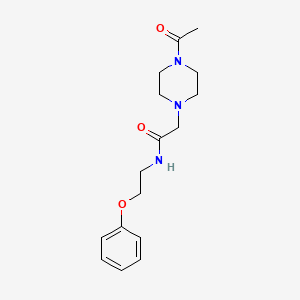
3-Pyridinecarboxamide,n-cyclopentyl-2-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, n-cyclopentyl-2-(1-pyrrolidinyl)- is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique structure and properties, which make it a promising candidate for a variety of applications. In
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, n-cyclopentyl-2-(1-pyrrolidinyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects
3-Pyridinecarboxamide, n-cyclopentyl-2-(1-pyrrolidinyl)- has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has been shown to have antioxidant activity, which may help to protect cells from oxidative stress. It has also been shown to modulate the activity of certain ion channels in the brain, which may contribute to its potential analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Pyridinecarboxamide, n-cyclopentyl-2-(1-pyrrolidinyl)- in lab experiments is its unique structure and properties, which make it a promising candidate for a variety of applications. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry and careful attention to detail.
Orientations Futures
There are several future directions for research on 3-Pyridinecarboxamide, n-cyclopentyl-2-(1-pyrrolidinyl)-. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of this compound's potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-Pyridinecarboxamide, n-cyclopentyl-2-(1-pyrrolidinyl)- involves several steps. The first step is the reaction of 2-(1-pyrrolidinyl)cyclopentanone with 2-bromo-3-pyridinecarboxamide in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound, which is then purified and subjected to further reactions to produce the final product. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Applications De Recherche Scientifique
3-Pyridinecarboxamide, n-cyclopentyl-2-(1-pyrrolidinyl)- has been studied for its potential applications in scientific research. This compound has been shown to have activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
N-cyclopentyl-2-pyrrolidin-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(17-12-6-1-2-7-12)13-8-5-9-16-14(13)18-10-3-4-11-18/h5,8-9,12H,1-4,6-7,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNZURVEVLWUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxamide,n-cyclopentyl-2-(1-pyrrolidinyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]acetamide](/img/structure/B7462495.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B7462516.png)
![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462517.png)

![N-(1-cyclopropylpiperidin-4-yl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7462534.png)
![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)

![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)

![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)

![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)